7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

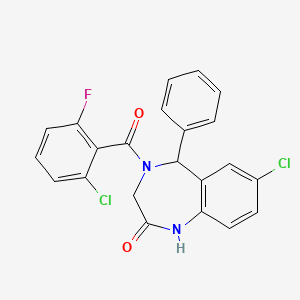

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure includes:

- 7-Chloro substituent: Enhances lipophilicity and may influence receptor binding affinity.

- 4-(2-Chloro-6-Fluorobenzoyl) group: A bulky aromatic acyl group at position 4, which may modulate steric interactions with GABAA receptor subunits.

- 5-Phenyl substituent: Contributes to hydrophobic interactions within the receptor’s binding pocket.

Its unique substitution pattern distinguishes it from classical benzodiazepines like diazepam or clonazepam, warranting comparative analysis with similar compounds.

Properties

IUPAC Name |

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2FN2O2/c23-14-9-10-18-15(11-14)21(13-5-2-1-3-6-13)27(12-19(28)26-18)22(29)20-16(24)7-4-8-17(20)25/h1-11,21H,12H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALCFPLBSPFNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like chlorine and fluorine sources.

Final Coupling: The benzoyl group is introduced through a coupling reaction, often using benzoyl chloride derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Receptor Binding: The 7-chloro group in the target compound contrasts with the 7-nitro group in Methylclonazepam and clonazepam. Chlorine may reduce oxidative metabolism but could lower potency compared to nitro-substituted analogs. The 4-(2-chloro-6-fluorobenzoyl) group introduces steric bulk and halogenated aromaticity, which may restrict rotational freedom and alter binding kinetics compared to simpler acyl groups (e.g., diazepam’s 1-methyl).

Metabolic Stability: Fluorine at the 6-position of the benzoyl group may block cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs.

Selectivity :

- The 5-phenyl substituent could enhance interactions with α1 subunits of GABAA receptors, similar to zolpidem’s selectivity for α1/α3 subtypes. This contrasts with Methylclonazepam’s 5-(2-chlorophenyl) , which may favor α2/α3 subunit binding .

Biological Activity

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (commonly referred to as C076-0689) is a benzodiazepine derivative with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity based on recent studies and findings.

Anticancer Activity

Recent studies have demonstrated that C076-0689 exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

- HCT116 (human colorectal cancer)

- K562 (leukemia)

- A549 (lung cancer)

The results indicated that C076-0689 has a selective cytotoxic effect on these cancer cells compared to normal fibroblast cells (BJ and MRC-5). The half-maximal inhibitory concentration (IC50) values were determined using the MTS assay, revealing effective concentrations that inhibit cell growth significantly.

| Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| HCT116 | 10 | High |

| K562 | 15 | Moderate |

| A549 | 20 | Moderate |

| BJ (normal) | >50 | N/A |

The mechanism through which C076-0689 induces cell death appears to involve apoptosis and cell cycle arrest. Studies showed that treatment with the compound led to an accumulation of cells in the G0/G1 phase and a decrease in S phase cells, indicating a halt in cell proliferation. Additionally, the compound induced sub-G1 populations indicative of apoptotic cells.

Antimicrobial Activity

Beyond its anticancer properties, C076-0689 has also been investigated for antimicrobial activity. Preliminary assays have shown moderate effectiveness against bacteria such as E. coli and fungi like Candida albicans. The compound's activity was compared to standard antibiotics and antifungal agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 25 |

| C. albicans | 30 |

| MRSA | No significant activity |

Case Studies

A notable case study involved the application of C076-0689 in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy with standard treatments.

Example Case Study

In a study published in 2023, researchers combined C076-0689 with doxorubicin in HCT116 cells. The results indicated a synergistic effect, leading to reduced IC50 values when both drugs were administered together.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.